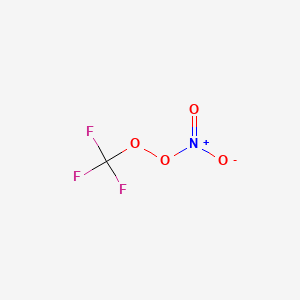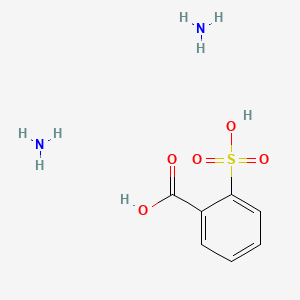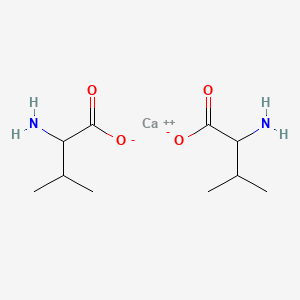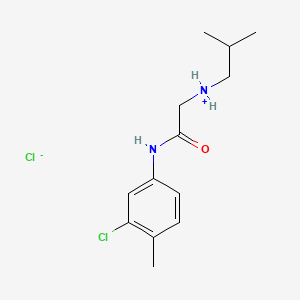
3'-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is a chemical compound with the molecular formula C13-H19-Cl-N2-O.Cl-H and a molecular weight of 291.25 . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride typically involves the reaction of p-acetotoluidide with 3’-chloro-2-isobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride is scaled up using large reactors and automated processes. The industrial production methods ensure consistent quality and purity of the compound, which is essential for its applications in various fields .
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride include:
- 3’-Chloro-2-isobutylamino-o-acetotoluidide hydrochloride
- 3’-Chloro-2-isobutylamino-m-acetotoluidide hydrochloride
Uniqueness
What sets 3’-Chloro-2-isobutylamino-p-acetotoluidide hydrochloride apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
109651-74-3 |
|---|---|
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl]-(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-11-5-4-10(3)12(14)6-11;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
Clave InChI |
MXVVXINBWKVADE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C[NH2+]CC(C)C)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



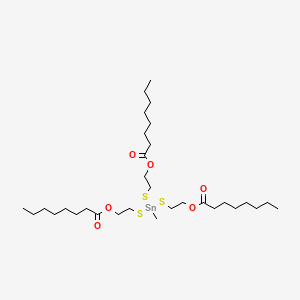
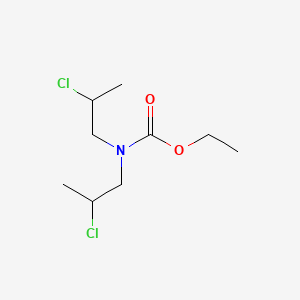
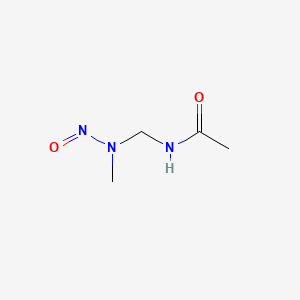
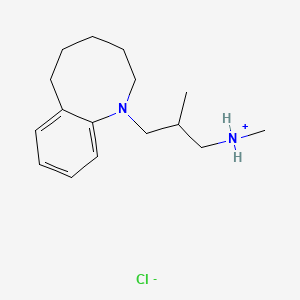
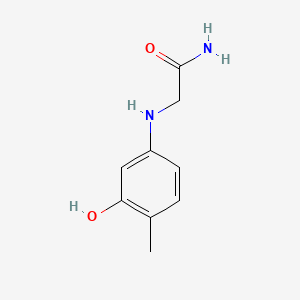

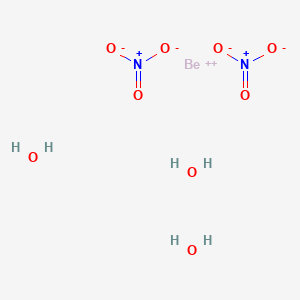
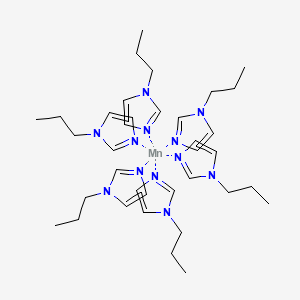
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)
